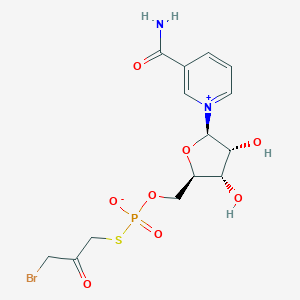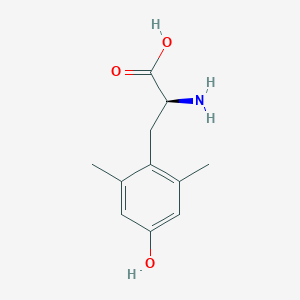
3-Pyridinol,4,6-dimethyl-,1-oxide(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethyl-5-hydroxypyridine N-oxide is a derivative of pyridine, an aromatic heterocyclic compound. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the N-oxide group in 3-Pyridinol,4,6-dimethyl-,1-oxide(9CI) imparts unique chemical properties, making it a valuable compound for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinol,4,6-dimethyl-,1-oxide(9CI) can be achieved through several methods. One common approach involves the oxidation of 2,4-dimethyl-5-hydroxypyridine using oxidizing agents such as hydrogen peroxide (H2O2) in the presence of acetic acid (AcOH) or other suitable catalysts . Another method includes the use of metalloorganic oxidizing agents and cycloaddition reactions .
Industrial Production Methods
Industrial production of 3-Pyridinol,4,6-dimethyl-,1-oxide(9CI) typically involves continuous flow processes using packed-bed microreactors. These processes offer advantages such as higher efficiency, safety, and greener production methods compared to traditional batch reactors .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-5-hydroxypyridine N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert the N-oxide group back to the parent pyridine compound.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, acetic acid, and various metalloorganic catalysts. Reaction conditions often involve mild temperatures and specific solvents to achieve high yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can produce various pyridine N-oxide derivatives, while reduction reactions yield the parent pyridine compound .
Scientific Research Applications
2,4-Dimethyl-5-hydroxypyridine N-oxide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Pyridinol,4,6-dimethyl-,1-oxide(9CI) involves its ability to act as both an electron donor and acceptor due to the presence of the N-oxide group. This unique push-pull property allows it to participate in various chemical reactions and interact with molecular targets such as enzymes and metal ions . The compound’s ability to form chelation complexes with metal ions is particularly important in its antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxypyridine N-oxide
- 2-Mercaptopyridine N-oxide
- 8-Hydroxyquinoline
Uniqueness
Compared to similar compounds, 3-Pyridinol,4,6-dimethyl-,1-oxide(9CI) has unique properties due to the presence of both methyl and hydroxyl groups on the pyridine ring. These substituents influence its reactivity and make it a versatile compound for various applications .
Properties
CAS No. |
143509-34-6 |
|---|---|
Molecular Formula |
C7H9NO2 |
Molecular Weight |
139.15 g/mol |
IUPAC Name |
4,6-dimethyl-1-oxidopyridin-1-ium-3-ol |
InChI |
InChI=1S/C7H9NO2/c1-5-3-6(2)8(10)4-7(5)9/h3-4,9H,1-2H3 |
InChI Key |
VEKLLMQPVFQSRZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=[N+](C=C1O)[O-])C |
Canonical SMILES |
CC1=CC(=[N+](C=C1O)[O-])C |
Synonyms |
3-Pyridinol,4,6-dimethyl-,1-oxide(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![Sodium 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B123272.png)
![2-[(5Z)-tetradec-5-en-1-yl]cyclobutan-1-one](/img/structure/B123277.png)

